Eleven-Nineteen-Leukemia Protein IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H23N5O2 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

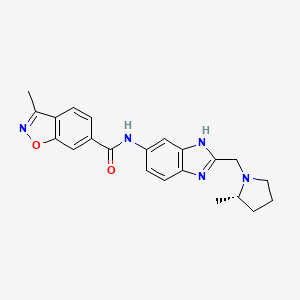

3-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-1,2-benzoxazole-6-carboxamide |

InChI |

InChI=1S/C22H23N5O2/c1-13-4-3-9-27(13)12-21-24-18-8-6-16(11-19(18)25-21)23-22(28)15-5-7-17-14(2)26-29-20(17)10-15/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,23,28)(H,24,25)/t13-/m0/s1 |

InChI Key |

YTSAMYRPQGZLFD-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C(=NO5)C |

Canonical SMILES |

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C(=NO5)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Menin-MLL Inhibitor MI-2 in Leukemia

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of MI-2, a potent small-molecule inhibitor targeting the crucial interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins. Chromosomal translocations involving the MLL gene are a hallmark of aggressive acute leukemias, giving rise to oncogenic MLL fusion proteins. One of the common fusion partners is the Eleven-Nineteen-Leukemia (ENL) protein. The Menin-MLL interaction is indispensable for the leukemogenic activity of these fusion proteins, making it a prime therapeutic target. MI-2 has emerged as a key tool compound and a precursor for clinical candidates in disrupting this pathogenic protein-protein interaction.

Core Mechanism of Action: Disrupting the Menin-MLL Interaction

MI-2 is a competitive and selective inhibitor of the Menin-MLL interaction.[1] It specifically binds to Menin, preventing its association with the N-terminal portion of MLL that is retained in all MLL fusion proteins.[2][3] This disruption is critical because the Menin-MLL complex is essential for the recruitment of the fusion protein to target gene promoters, such as HOXA9 and MEIS1, which are crucial for maintaining the undifferentiated, proliferative state of leukemia cells.[1][4] By blocking this interaction, MI-2 effectively reverses the oncogenic activity driven by MLL fusion proteins.[2][5]

The direct consequence of MI-2 treatment is the displacement of the Menin-MLL fusion protein complex from chromatin.[4] This leads to the downregulation of key target genes, which in turn induces cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged leukemia cells.[1][6]

Signaling Pathway Disruption by MI-2

The following diagram illustrates the signaling pathway targeted by MI-2. In MLL-rearranged leukemia, the MLL fusion protein (e.g., MLL-AF9) binds to Menin. This complex then binds to the promoter regions of target genes like HOXA9 and MEIS1, leading to their overexpression and subsequent leukemic transformation. MI-2 competitively binds to Menin, preventing the formation of the oncogenic complex and thereby inhibiting the downstream gene expression that drives leukemia.

Quantitative Data on MI-2 Activity

The efficacy of MI-2 has been quantified through various in vitro assays, demonstrating its potency and selectivity. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Assay | Reference |

| IC50 | 446 ± 28 nM | Fluorescence Polarization | [1] |

| Ki | 158 nM | Dissociation Constant Measurement | [1] |

| Kd | 158 nM | Dissociation Constant Measurement | [1] |

Table 1: Biochemical Activity of MI-2

| Cell Line | MLL Translocation | GI50 | Reference |

| MLL-AF9 transduced BMC | MLL-AF9 | ~5 µM | [1] |

| MLL-ENL transduced BMC | MLL-ENL | ~5 µM | [1] |

| MV4;11 | MLL-AF4 | 9.5 µM | [1] |

| KOPN-8 | MLL-ENL | 7.2 µM | [1] |

| ML-2 | MLL-AF6 | 8.7 µM | [1] |

| MonoMac6 | MLL-AF9 | 18 µM | [1] |

| E2A-HLF transduced BMC | N/A (Control) | >50 µM | [1] |

Table 2: Cellular Growth Inhibition (GI50) by MI-2

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of MI-2.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the binding affinity of MI-2 to Menin and its ability to inhibit the Menin-MLL interaction.

Protocol Details:

-

Reagents: FITC-labeled MLL peptide (FITC-MBM1) at 15 nM and Menin protein at 150 nM are mixed in FP buffer.[6]

-

Incubation: The mixture is incubated for 1 hour at room temperature in the dark to allow for binding equilibrium.[6]

-

Compound Addition: Serial dilutions of MI-2 in DMSO are added to the protein-peptide mixture.[6]

-

Measurement: Fluorescence polarization is measured using a microplate reader.[6]

-

Analysis: IC50 values are determined by plotting the change in fluorescence polarization against the inhibitor concentration.[6]

Co-Immunoprecipitation (Co-IP) to Validate in-cell Target Engagement

Co-IP is used to confirm that MI-2 disrupts the Menin-MLL fusion protein interaction within a cellular context.

Protocol Details:

-

Cell Culture and Transfection: HEK293 cells are transfected with a plasmid expressing Flag-tagged MLL-AF9.[4]

-

Treatment: Transfected cells are treated with either DMSO (vehicle control) or MI-2 for a specified period.[4]

-

Lysis and Immunoprecipitation: Cells are lysed, and the MLL-AF9 protein is immunoprecipitated using anti-Flag antibodies.[4]

-

Western Blotting: The immunoprecipitated samples are resolved by SDS-PAGE and immunoblotted with antibodies against Menin and the Flag tag (to confirm MLL-AF9 pulldown). A reduction in the amount of co-immunoprecipitated Menin in the MI-2 treated sample indicates disruption of the interaction.[4]

Chromatin Immunoprecipitation (ChIP) for Target Gene Occupancy

ChIP assays are performed to determine if MI-2 treatment leads to the dissociation of Menin and MLL fusion proteins from the promoter regions of their target genes.

Protocol Details:

-

Cell Treatment and Crosslinking: MLL-AF9 transduced bone marrow cells are treated with DMSO or MI-2. Protein-DNA complexes are then crosslinked with formaldehyde.[4]

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.[4]

-

Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for Menin or the AF9 portion of the fusion protein.[4]

-

DNA Purification and Analysis: The protein-DNA crosslinks are reversed, and the DNA is purified. The amount of DNA corresponding to the Hoxa9 promoter is quantified by quantitative PCR (qPCR). A decrease in the amount of precipitated Hoxa9 promoter DNA in MI-2 treated cells indicates reduced binding of Menin and MLL-AF9.[4]

Conclusion

MI-2 serves as a foundational small molecule for understanding the therapeutic potential of targeting the Menin-MLL interaction in leukemias driven by MLL fusion proteins. Its mechanism of action is well-characterized, involving the direct inhibition of the Menin-MLL protein-protein interaction, which leads to the downregulation of critical oncogenic target genes, cell differentiation, and apoptosis. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug developers working to advance novel therapies for this challenging disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. selleckchem.com [selleckchem.com]

The Advent of ENL Inhibition: A Technical Guide to the Discovery and Synthesis of ENL Protein Inhibitor SR-0813

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Eleven-Nineteen-Leukemia (ENL) protein, a critical reader of histone acetylation, has emerged as a significant therapeutic target in acute myeloid leukemia (AML). Its YEATS domain plays a pivotal role in recognizing acetylated histone tails and recruiting transcriptional machinery to oncogenic genes. This technical guide provides an in-depth overview of the discovery and synthesis of a potent ENL inhibitor, SR-0813, a representative of a novel class of small molecules designed to disrupt the ENL-histone interaction. This document details the experimental methodologies for key biochemical and cellular assays, presents quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Role of ENL in Leukemia

The ENL protein is a member of the YEATS domain family, which recognizes acetylated lysine residues on histone proteins.[1] In the context of AML, particularly in cases involving Mixed Lineage Leukemia (MLL) rearrangements, ENL is crucial for maintaining the expression of leukemogenic genes such as HOXA9, MYC, and MEIS1.[2][3] ENL, through its YEATS domain, binds to acetylated histones (H3K9ac and H3K27ac) at the promoters and enhancers of these target genes.[4] This interaction facilitates the recruitment of the super elongation complex (SEC) and DOT1L, leading to transcriptional elongation and sustained oncogenic signaling.[2] Genetic depletion or mutational disruption of the ENL YEATS domain has been shown to suppress leukemia cell growth and induce differentiation, validating it as a promising therapeutic target.[5][6]

Discovery of ENL Inhibitor SR-0813

The discovery of SR-0813 stemmed from a high-throughput screening campaign aimed at identifying small molecules that inhibit the interaction between the ENL YEATS domain and acetylated histone peptides.[7] Initial hits were optimized through a structure-activity relationship (SAR) study, leading to the development of the amido-imidazopyridine scaffold.[7] Further refinement using a high-throughput medicinal chemistry approach leveraging biocompatible SuFEx transformations enabled the rapid synthesis and evaluation of analogs, culminating in the identification of SR-0813 as a highly potent and selective ENL inhibitor.[7]

Synthesis of ENL Inhibitor SR-0813

The synthesis of SR-0813 involves a multi-step process starting from commercially available reagents. A representative synthetic scheme is outlined below. The key steps include the formation of the imidazopyridine core followed by amide coupling and subsequent modifications.

Representative Synthesis Scheme:

A detailed, step-by-step protocol for the synthesis of the imidazopyridine core, a key intermediate, is provided below.

Protocol 3.1: Synthesis of the Imidazopyridine Intermediate

-

Reaction Setup: To a solution of 6-aminonicotinic acid (1 g, 7.24 mmol) in DMF, add 2-bromo-4-nitroacetophenone (3.5 g, 14.5 mmol, 2 equivalents).

-

Reaction Conditions: Stir the mixture overnight at 60°C.

-

Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate and water to the solution.

-

Purification: Collect the resulting precipitate by filtration and wash with water and ethyl acetate to yield the purified imidazopyridine intermediate.[7]

Note: The synthesis of the final SR-0813 compound involves further coupling and functionalization steps which are detailed in the source literature.[7]

Quantitative Data Summary

The inhibitory activity and binding affinity of SR-0813 and related compounds have been characterized using various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of SR-0813 and Precursor Compounds

| Compound | HTRF IC50 (nM) | CETSA Signal (Normalized to DMSO) |

| 1 (Screening Hit) | 7000 | ~1.0 |

| 3 | 230 | ~1.5 |

| SR-0813 | 25 | Not Reported |

Data sourced from[7]. HTRF (Homogeneous Time-Resolved Fluorescence) was used to measure the inhibition of the ENL YEATS domain. CETSA (Cellular Thermal Shift Assay) was used to measure target engagement in cells.

Table 2: Binding Affinity and Cellular Potency of SR-0813

| Parameter | Value | Assay |

| Binding Affinity (Kd) | 30 nM | Surface Plasmon Resonance (SPR) |

| Cellular Degradation (DC50) of ENL (as PROTAC SR-1114) | 311 nM | Mass Spectrometry (in MOLM-13 cells) |

Data sourced from[7]. The PROTAC (Proteolysis Targeting Chimera) SR-1114 was developed from the same scaffold to induce ENL degradation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for ENL Inhibition

This assay measures the ability of a compound to inhibit the interaction between the ENL YEATS domain and an acetylated histone peptide.

Protocol 5.1: ENL HTRF Assay

-

Reagents:

-

GST-tagged ENL YEATS domain

-

Biotinylated histone H3 acetylated peptide (e.g., H3K9ac)

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

-

Procedure:

-

Add 2 µL of the test compound at various concentrations to a 384-well plate.

-

Add 4 µL of a solution containing the GST-ENL YEATS domain and the biotinylated histone peptide.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of a solution containing the anti-GST-Europium cryptate and Streptavidin-XL665.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

-

-

Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm and plot against the compound concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the real-time binding kinetics and affinity of an inhibitor to the ENL protein.

Protocol 5.2: ENL SPR Assay

-

Instrumentation and Consumables:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

His-tagged ENL protein

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Immobilization: Immobilize the His-tagged ENL protein onto the CM5 sensor chip via standard amine coupling chemistry.

-

Binding Analysis: Inject a series of concentrations of the test compound (e.g., SR-0813) over the sensor surface at a constant flow rate.

-

Dissociation: Flow running buffer over the chip to monitor the dissociation of the compound.

-

Regeneration: Inject a regeneration solution (e.g., glycine-HCl) to remove any remaining bound compound.

-

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that a compound binds to its target protein in a cellular context.

Protocol 5.3: ENL CETSA

-

Cell Culture and Treatment:

-

Culture leukemia cells (e.g., OCI-AML2) to the desired density.

-

Treat the cells with the test compound or DMSO (vehicle control) for a specified time.

-

-

Heating and Lysis:

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

-

Protein Analysis:

-

Separate the soluble and precipitated protein fractions by centrifugation.

-

Analyze the amount of soluble ENL protein in the supernatant by Western blotting or a luminescence-based assay (e.g., using a HiBiT-tagged ENL).

-

-

Data Analysis: Plot the amount of soluble ENL protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

Signaling Pathway

Caption: ENL Signaling Pathway in Acute Myeloid Leukemia.

Experimental Workflow

Caption: Experimental Workflow for ENL Inhibitor Characterization.

Conclusion

The development of potent and selective ENL inhibitors like SR-0813 represents a significant advancement in the pursuit of targeted therapies for acute myeloid leukemia. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this novel class of epigenetic modulators. The detailed experimental protocols and structured data presentation are intended to facilitate further research and development in this promising area of oncology. The continued exploration of ENL inhibition, both as a standalone therapy and in combination with other agents, holds the potential to improve outcomes for patients with this challenging disease.

References

- 1. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. pubs.acs.org [pubs.acs.org]

The Target of Eleven-Nineteen-Leukemia (ENL) Protein Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Eleven-Nineteen-Leukemia (ENL) protein, also known as MLLT1, is a critical epigenetic reader protein implicated in the pathogenesis of various cancers, most notably acute myeloid leukemia (AML). Its YEATS domain, which recognizes and binds to acetylated lysine residues on histone tails, has emerged as a compelling therapeutic target. Small molecule inhibitors, such as the referenced "Eleven-Nineteen-Leukemia Protein IN-1" (also reported as compound 13), are designed to specifically interact with this domain, disrupting its function and thereby suppressing oncogenic gene expression programs. This guide provides an in-depth analysis of the target of these inhibitors, presenting key quantitative data, experimental methodologies, and visualizing the relevant biological pathways.

The Primary Target: The ENL YEATS Domain

The direct molecular target of Eleven-Nineteen-Leukemia protein inhibitors like IN-1 is the YEATS domain of the ENL protein.[1][2][3] The YEATS domain is a specialized "reader" module that recognizes and binds to acetylated lysine residues on histone proteins, particularly histone H3 acetylated at lysine 9 (H3K9ac) and lysine 27 (H3K27ac).[4] This interaction is crucial for tethering the ENL protein and its associated transcriptional machinery to chromatin at active gene promoters.[4][5]

By competitively binding to the acetyl-lysine binding pocket within the YEATS domain, these inhibitors prevent the engagement of ENL with acetylated histones.[4] This displacement from chromatin leads to the downregulation of key oncogenes such as MYC and HOXA9, which are essential for the proliferation and survival of leukemia cells.[6]

Quantitative Data: Inhibitor Potency and Cellular Effects

The efficacy of various ENL inhibitors has been quantified through a range of biochemical and cell-based assays. The following tables summarize key data for representative compounds.

Table 1: Biochemical Potency of ENL Inhibitors against the YEATS Domain

| Compound Name/Identifier | Assay Type | Target | IC50 (nM) | Binding Affinity (K D , nM) | Reference |

| Eleven-Nineteen-Leukemia Protein IN-1 (Compound 13) | Not Specified | ENL YEATS Domain | 14.5 | Not Reported | [3] |

| SR-0813 | HTRF | ENL YEATS Domain | 25 | 30 (SPR) | [1][7] |

| SGC-iMLLT | Not Specified | ENL YEATS Domain | 129 | Not Reported | |

| TDI-11055 | Not Specified | Not Specified | Not Reported | Not Reported | |

| Compound 1 | ALPHA Assay | ENL YEATS-H3K27ac | 170 | Not Reported | [8] |

| Compound 2 | ALPHA Assay | ENL YEATS-H3K27ac | 100 | Not Reported | [8] |

| Compound 3 | ALPHA Assay | ENL YEATS-H3K27ac | 610 | Not Reported | [8] |

| MS41 | AlphaScreen | ENL YEATS–H3K9ac | 119.43 | Not Reported | [9] |

| PFI-6 | AlphaScreen | ENL YEATS–H3K9ac | 69.81 | Not Reported | [9] |

Table 2: Cellular Activity of ENL Inhibitors

| Compound Name/Identifier | Cell Line | Assay Type | EC50 / GI50 / DC50 (µM) | Effect | Reference |

| Eleven-Nineteen-Leukemia Protein IN-1 (Compound 13) | MOLM-13 | Proliferation | 39.6 (IC50) | Inhibition of cell proliferation | [3] |

| Eleven-Nineteen-Leukemia Protein IN-1 (Compound 13) | MV4-11 | Proliferation | 45.1 (IC50) | Inhibition of cell proliferation | [3] |

| Compound 1 | MV4;11 | Degradation | 0.037 (DC50) | ENL Protein Degradation | [8] |

| Compound 3 | MV4;11 | Degradation | 0.072 (DC50) | ENL Protein Degradation | [8] |

| MS41 | MV4;11 | Growth Inhibition | 0.021 (GI50) | Inhibition of cell growth | [9] |

| MS41 | RS4;11 | Growth Inhibition | 0.025 (GI50) | Inhibition of cell growth | [9] |

| SR-0813 | MV4;11 | Not Specified | Not Reported | Suppression of ENL target genes | [1] |

Signaling and Mechanistic Pathways

ENL functions as a critical scaffold protein within larger transcriptional complexes. Its inhibition impacts these pathways, leading to anti-leukemic effects.

Caption: Signaling pathway illustrating the role of ENL in transcriptional regulation and the mechanism of its inhibition.

Experimental Protocols

The characterization of ENL inhibitors relies on a suite of biochemical and cellular assays. Below are the methodologies for key experiments cited in the literature.

Homogeneous Time-Resolved FRET (HTRF) Assay for ENL-Histone Interaction

This assay is used to quantify the inhibitory effect of compounds on the interaction between the ENL YEATS domain and acetylated histone peptides in a high-throughput format.

Caption: Workflow for the HTRF assay to measure ENL inhibitor activity.

Methodology:

-

Reagents: Biotinylated recombinant ENL YEATS domain, Europium (Eu3+) cryptate-labeled acetylated histone H3 peptide (e.g., H3K9ac), and Streptavidin-XL665.

-

Procedure: The assay is typically performed in a 384-well plate format. The test compound, biotinylated ENL YEATS domain, and the Eu3+-labeled histone peptide are incubated together. Subsequently, Streptavidin-XL665 is added.

-

Detection: The plate is read on a compatible microplate reader capable of time-resolved fluorescence. In the absence of an inhibitor, the binding of the ENL YEATS domain to the histone peptide brings the Eu3+ donor and the XL665 acceptor into close proximity, resulting in a high FRET signal.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of an inhibitor to its target protein within a cellular context.[2][10]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Methodology:

-

Cell Treatment: Leukemia cell lines (e.g., MOLM-13, MV4-11) are treated with the ENL inhibitor or a vehicle control (DMSO).

-

Thermal Challenge: After treatment, the cells are lysed, and the lysates are divided into aliquots, which are then heated to a range of temperatures.

-

Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to separate the soluble proteins (supernatant) from the aggregated, denatured proteins (pellet).

-

Detection: The amount of soluble ENL protein in the supernatant at each temperature is quantified by Western blotting.

-

Interpretation: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. Therefore, in the presence of an effective inhibitor, more ENL protein will remain soluble at higher temperatures compared to the vehicle-treated control.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is utilized to map the genome-wide localization of the ENL protein and to assess how this is altered by inhibitor treatment.

Methodology:

-

Cross-linking: Cells treated with an ENL inhibitor or vehicle are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is then extracted and sheared into smaller fragments, typically by sonication.

-

Immunoprecipitation: An antibody specific to ENL is used to immunoprecipitate the ENL protein along with its cross-linked DNA fragments.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Sequencing and Analysis: The purified DNA fragments are sequenced, and the resulting reads are aligned to the reference genome to identify regions where ENL was bound. A reduction in the ENL ChIP-seq signal at specific gene promoters following inhibitor treatment indicates successful displacement of ENL from chromatin.[4]

Conclusion

The YEATS domain of the Eleven-Nineteen-Leukemia protein is the definitive target for a promising new class of epigenetic inhibitors. By competitively binding to this domain, compounds like "Eleven-Nineteen-Leukemia Protein IN-1" effectively disrupt the interaction of ENL with acetylated histones, leading to the suppression of oncogenic transcriptional programs. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working to advance these targeted therapies for acute myeloid leukemia and other malignancies.

References

- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-based ligand discovery for the ENL YEATS domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A proteolysis-targeting chimera molecule selectively degrades ENL and inhibits malignant gene expression and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prioritization of Eleven-Nineteen-Leukemia Inhibitors as Orally Available Drug Candidates for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Interaction of Eleven-Nineteen-Leukemia (ENL) Protein with the Potent Inhibitor IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the Eleven-Nineteen-Leukemia (ENL) protein and the small molecule inhibitor, IN-2 (also referred to as compound 23). ENL is a critical epigenetic reader protein, and its inhibition presents a promising therapeutic strategy for certain cancers, particularly acute myeloid leukemia (AML). This document details the quantitative binding data, experimental methodologies, and the molecular pathways affected by the inhibition of ENL by IN-2.

Core Interaction: Quantitative Data

The inhibitory activity of IN-2 against the ENL protein has been characterized through biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| IN-2 (compound 23) | ENL | Biochemical | 10.7 ± 5.3 | [1] |

| SGC-iMLLT | ENL | Biochemical | - | [1] |

| Compound 13 | ENL | Biochemical | 14.5 ± 3.0 | [1] |

| Compound 28 | ENL | Biochemical | 15.4 ± 2.2 | [1] |

| Compound | Cell Line | Assay Type | IC50 (µM) | Incubation Time | Reference |

| IN-2 (compound 23) | MOLM-13 | Cell Viability | 37.9 | 72 hours | [2] |

Experimental Protocols

The characterization of IN-2 and its interaction with the ENL protein involves a series of sophisticated experimental protocols. Below are detailed methodologies for the key experiments cited.

ENL Inhibitory Activity Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the interaction between the ENL YEATS domain and an acetylated histone peptide.

-

Principle: A competitive binding assay is used, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In this setup, a donor fluorophore (e.g., Europium-labeled streptavidin) is bound to a biotinylated histone peptide, and an acceptor fluorophore is linked to a tagged ENL protein. When ENL binds to the histone, the donor and acceptor are in close proximity, generating a FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

-

Protocol Outline:

-

Recombinant ENL protein (containing the YEATS domain) and a biotinylated histone H3 peptide with an acetylated lysine (e.g., H3K9ac) are used.

-

The inhibitor (IN-2) is serially diluted to various concentrations.

-

The ENL protein, histone peptide, and inhibitor are incubated together in an appropriate assay buffer.

-

TR-FRET reagents (e.g., Europium-labeled streptavidin and an anti-tag antibody conjugated to an acceptor fluorophore) are added.

-

After an incubation period, the fluorescence is measured at the emission wavelengths of both the donor and acceptor fluorophores.

-

The ratio of acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[1]

-

Cell Viability Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on ENL.

-

Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A common method is the use of a reagent like CellTiter-Glo®, which quantifies ATP levels.

-

Protocol Outline:

-

Leukemia cell lines, such as MOLM-13, are seeded in 96-well plates.[2]

-

The cells are treated with a range of concentrations of the inhibitor (IN-2) or a vehicle control (e.g., DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours).[2]

-

A cell viability reagent is added to each well, and the plate is incubated to allow for signal stabilization.

-

The luminescence, which correlates with the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of an inhibitor to its target protein within a cellular context.

-

Principle: The binding of a ligand (inhibitor) to a protein typically increases the protein's thermal stability. In a CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

-

Protocol Outline:

-

Cultured cells (e.g., leukemia cell lines) are treated with the inhibitor or a vehicle control.

-

The cells are harvested, washed, and resuspended in a buffer.

-

The cell suspension is divided into aliquots and heated to a range of temperatures for a short period.

-

The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

-

The amount of soluble ENL protein in each sample is determined by Western blotting or other protein quantification methods.

-

The results are plotted as the amount of soluble protein versus temperature to generate melting curves, allowing for the assessment of thermal stabilization.[1]

-

Signaling Pathways and Mechanism of Action

The ENL protein is a key component of the super elongation complex (SEC) and plays a crucial role in transcriptional regulation. It recognizes acetylated lysine residues on histones via its YEATS domain, which facilitates the recruitment of transcriptional machinery to the promoters of target genes, including oncogenes like MYC.

The inhibitor IN-2 acts by competitively binding to the acetyl-lysine binding pocket of the ENL YEATS domain. This direct inhibition disrupts the interaction between ENL and acetylated histones, leading to the displacement of ENL from chromatin. Consequently, the recruitment of the SEC and other associated transcriptional co-activators is impaired, resulting in the downregulation of ENL target gene expression. A notable downstream effect of ENL inhibition is the suppression of MYC expression, which is a critical driver of proliferation in many leukemias.[1]

Visualizations

The following diagrams illustrate the key experimental workflow and the proposed mechanism of action of ENL inhibition by IN-2.

References

The Role of Eleven-Nineteen Leukemia (ENL) Protein in MLL-rearranged Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of the Eleven-Nineteen Leukemia (ENL) protein in the pathogenesis of Mixed-Lineage Leukemia-rearranged (MLL-r) leukemia. It details the molecular mechanisms of ENL, the therapeutic potential of its inhibition, and the experimental protocols to study its function. This document is intended for researchers, scientists, and professionals involved in oncology drug development.

Introduction to ENL in MLL-rearranged Leukemia

Mixed-lineage leukemia (MLL), also known as KMT2A, is a form of acute leukemia characterized by chromosomal translocations involving the MLL1 gene. These rearrangements result in the fusion of the N-terminus of MLL with one of over 80 different partner proteins, with ENL being a frequent partner. The resulting MLL-ENL fusion oncoprotein is a key driver of leukemogenesis.

ENL is a member of the YEATS domain family of proteins, which are known to be "readers" of histone acyl modifications. The YEATS domain of ENL specifically recognizes acetylated histone H3, tethering the protein to active chromatin regions.[1] This interaction is crucial for the recruitment of transcriptional machinery that drives the expression of oncogenes essential for leukemia maintenance, such as HOXA9 and MYC.[1][2]

Molecular Mechanism of ENL in Leukemogenesis

ENL functions as a scaffold protein, connecting chromatin to essential transcriptional elongation complexes. It is a core component of the Super Elongation Complex (SEC), which includes the positive transcription elongation factor b (P-TEFb).[3] By recruiting the SEC to the promoters of MLL target genes, ENL facilitates the release of paused RNA Polymerase II (Pol II), leading to robust transcriptional activation of pro-leukemic genes.[1][3]

Furthermore, ENL has been shown to interact with the DOT1L complex, a histone methyltransferase that catalyzes the methylation of histone H3 at lysine 79 (H3K79me).[4] This methylation mark is associated with active transcription and is critical for the transforming activity of MLL fusion proteins.[5]

The central role of the ENL YEATS domain in recognizing acetylated histones and subsequently recruiting these powerful transcriptional complexes makes it an attractive therapeutic target for MLL-rearranged leukemia.[1]

Therapeutic Targeting of ENL

The dependency of MLL-rearranged leukemia cells on ENL has spurred the development of small molecule inhibitors and degraders that disrupt its function. These agents primarily target the YEATS domain, preventing ENL from binding to acetylated histones and thereby displacing it from chromatin.

ENL Inhibitors and Degraders

Several small-molecule inhibitors targeting the ENL YEATS domain have been developed, including TDI-11055 and SR-0813.[6][7] Additionally, targeted protein degradation using proteolysis-targeting chimeras (PROTACs), such as MS41, has emerged as a powerful strategy to eliminate ENL protein from leukemia cells.[8]

Table 1: In Vitro Efficacy of ENL Inhibitors and Degraders

| Compound | Type | Target | Assay | IC50 / Kd / DC50 | Reference |

| TDI-11055 | Inhibitor | ENL YEATS Domain | TR-FRET | IC50 = 0.10 µM | [5] |

| TDI-11055 | Inhibitor | ENL YEATS Domain | Isothermal Titration Calorimetry (ITC) | Kd = 0.12 µM | [5] |

| SR-0813 | Inhibitor | ENL YEATS Domain | HTRF | IC50 = 25 nM | [7] |

| SR-0813 | Inhibitor | ENL YEATS Domain | Surface Plasmon Resonance (SPR) | Kd = 30 nM | [7][9] |

| SGC-iMLLT | Inhibitor | ENL/AF9 YEATS Domain | - | Kd = 129 nM | [9] |

| MS41 | Degrader (PROTAC) | ENL Protein | - | DC50 (MV4;11 cells) = 150 nM | [7] |

| MS41 | Degrader (PROTAC) | ENL Protein | - | DC50 (MOLM-13 cells) = 311 nM | [7] |

Table 2: Cellular Activity of ENL and DOT1L Inhibitors in MLL-rearranged Leukemia Cell Lines

| Compound | Cell Line | MLL Fusion | Assay | GI50 / IC50 | Reference |

| TDI-11055 | MV4;11 | MLL-AF4 | Cell Viability (8 days) | IC50 = 0.10 µM | [5] |

| MS41 | MV4;11 | MLL-AF4 | Growth Inhibition | GI50 = 21.28 nM | [8] |

| MS41 | RS4;11 | MLL-AF4 | Growth Inhibition | GI50 = 25.06 nM | [8] |

| EPZ004777 | MOLM-13 | MLL-AF9 | Gene Expression (HOXA9, MEIS1) | IC50 ≈ 700 nM | [10] |

| EPZ004777 | MV4-11 | MLL-AF4 | Proliferation | - | Selective inhibition at 3 µM |

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted for suspension leukemia cell lines.

Materials:

-

Leukemia cell line (e.g., MV4;11, MOLM-13) in logarithmic growth phase

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., ENL inhibitor) in complete culture medium.

-

Add the desired volume of the compound dilutions to the wells. For a 1:10 dilution, 10 µL of a 10x stock can be added to the 100 µL of cell suspension.

-

Add vehicle control (e.g., DMSO) to control wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[4]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells.[12]

-

Carefully aspirate the supernatant without disturbing the cell pellet.[12]

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

-

Pipette gently to ensure complete solubilization.

-

-

Absorbance Reading:

Western Blot for ENL Protein Expression

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ENL

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.[14]

-

-

SDS-PAGE:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 15-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.[14]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[13]

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-ENL antibody diluted in blocking buffer overnight at 4°C.[13]

-

Wash the membrane three times for 5 minutes each with TBST.[14]

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]

-

Wash the membrane three times for 5 minutes each with TBST.[14]

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol provides a general workflow for performing ChIP-seq on leukemia cell lines to map ENL binding sites.

Materials:

-

Leukemia cell line (e.g., 2.5-100 x 10^6 cells per IP)[15]

-

Formaldehyde (for cross-linking)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonication equipment (e.g., Bioruptor)

-

ChIP-grade anti-ENL antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Library preparation kit for sequencing

-

High-throughput sequencer

Procedure:

-

Cross-linking and Cell Lysis:

-

Cross-link protein-DNA complexes in cells with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells to release the nuclei.

-

-

Chromatin Fragmentation:

-

Isolate the nuclei and resuspend in a suitable buffer.

-

Fragment the chromatin to an average size of 200-600 bp by sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the anti-ENL antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify ENL binding sites.

-

Annotate peaks and perform downstream analysis (e.g., motif analysis, pathway analysis).

-

Gene Expression Analysis by Quantitative PCR (qPCR)

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for target genes (e.g., HOXA9, MYC) and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from leukemia cells treated with the compound of interest or a vehicle control.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the RNA using a reverse transcriptase.[16]

-

-

qPCR Reaction Setup:

-

Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

-

Set up reactions in triplicate for each sample and gene.

-

-

qPCR Run:

-

Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[17]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

-

Visualizations of Pathways and Workflows

Signaling Pathway of ENL in MLL-rearranged Leukemia

Caption: ENL signaling in MLL-rearranged leukemia.

Experimental Workflow for ENL Inhibitor Screening

Caption: Workflow for screening ENL inhibitors.

ChIP-seq Experimental Workflow

Caption: Chromatin Immunoprecipitation (ChIP-seq) workflow.

Conclusion

The ENL protein, through its YEATS domain-mediated interaction with acetylated histones, plays a pivotal role in driving oncogenic gene expression in MLL-rearranged leukemia. This dependency presents a clear therapeutic vulnerability. The development of potent and selective ENL inhibitors and degraders offers a promising new avenue for the treatment of this aggressive malignancy. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of ENL's role in leukemia and the preclinical evaluation of novel therapeutic agents targeting this critical oncoprotein.

References

- 1. Anti-Cancer "Degrader" Targets Protein Essential to Infant Leukemia | Technology Networks [technologynetworks.com]

- 2. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. origene.com [origene.com]

- 14. addgene.org [addgene.org]

- 15. Leukemia core transcriptional circuitry is a sparsely interconnected hierarchy stabilized by incoherent feed-forward loops - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Real-time quantitative PCR: a reliable molecular diagnostic and follow-up tool for ‘minimal residual disease’ assessment in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rrml.ro [rrml.ro]

The Impact of Eleven-Nineteen-Leukemia (MLL1) Protein Inhibition on Histone Acetylation: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Eleven-Nineteen-Leukemia (MLL1) protein, a histone H3 lysine 4 (H3K4) methyltransferase, is a critical regulator of gene expression and a key player in hematopoiesis and leukemogenesis. While its role as a methyltransferase is well-established, emerging evidence indicates a complex interplay between MLL1 and other chromatin modifications, notably histone acetylation. This technical guide provides a comprehensive overview of the effects of MLL1 inhibition on histone acetylation, with a focus on the underlying molecular mechanisms. Due to the limited public information on a specific inhibitor termed "IN-2," this document will focus on the effects of well-characterized MLL1 inhibitors to illustrate the broader consequences of targeting this protein. We will delve into the quantitative effects of these inhibitors, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows.

Introduction: MLL1 and its Role in Chromatin Modification

The MLL1 protein is a member of the Trithorax group (TrxG) of proteins and is essential for maintaining hematopoietic stem cells (HSCs).[1] It is a key component of a larger protein complex that includes WDR5, RbBP5, ASH2L, and DPY30, which collectively regulate its histone methyltransferase (HMT) activity.[2][3][4] This complex is responsible for mono-, di-, and tri-methylation of H3K4, epigenetic marks generally associated with active gene transcription.[2][5]

Interestingly, studies have shown that the HMT activity of MLL1 may be dispensable for both normal hematopoiesis and MLL-fusion-driven leukemogenesis.[1][6][7] Instead, a crucial function of MLL1 appears to be the recruitment of other effector proteins to target gene promoters. Among these are histone acetyltransferases (HATs), such as MOF (males absent on the first), which is responsible for the acetylation of histone H4 at lysine 16 (H4K16ac).[1] The deletion of Mll1 leads to a significant reduction in H4K16 acetylation at MLL1 target genes, suggesting that MLL1's role in transcriptional activation is intrinsically linked to histone acetylation.[1] This crosstalk between histone methylation and acetylation is a critical aspect of MLL1's function.[8]

Quantitative Data on MLL1 Inhibitors

| Inhibitor | Target Interaction | IC50 Value | Cell Line/Assay | Reference |

| MM-401 | MLL1-WDR5 | Not Specified | MLL-rearranged leukemia cells | [9] |

| MI-2 | Menin-MLL | 446 nM (Kd = 158 nM) | Fluorescence Polarization | [10] |

| MI-2-2 | Menin-MLL | 46 nM (Kd = 22 nM) | Fluorescence Polarization | [10] |

| MM-102 | MLL1-WDR5 | Not Specified | In vitro HMT assay | [17] |

| MI-463 | Menin-MLL | 32 ± 9.9 nM | Fluorescence Polarization | [18] |

| MI-503 | Menin-MLL | 33 ± 8.5 nM | Fluorescence Polarization | [18] |

| MI-1481 | Menin-MLL | 3.6 nM | Fluorescence Polarization | [18] |

Signaling Pathways and Mechanisms of Action

The primary mechanism by which MLL1 influences histone acetylation is through the recruitment of HATs to the chromatin. The following diagram illustrates the proposed signaling pathway.

Caption: MLL1 complex-mediated histone modification and transcriptional activation.

Inhibition of the MLL1 complex, for instance by disrupting the MLL1-WDR5 interaction, would not only decrease H3K4 methylation but is also predicted to reduce the recruitment of MOF, leading to a decrease in H4K16 acetylation and subsequent downregulation of MLL1 target gene expression.

Experimental Protocols

This section details the methodologies for key experiments used to study the effects of MLL1 inhibitors on histone modifications and cell function.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is adapted for studying histone modifications following inhibitor treatment.

Objective: To determine the occupancy of MLL1 and the levels of specific histone marks (e.g., H3K4me3, H4K16ac) at target gene promoters.

Protocol:

-

Cell Culture and Treatment: Culture leukemia cells (e.g., MV4;11) to a density of 1-2 x 10^6 cells/mL. Treat cells with the MLL1 inhibitor or DMSO (vehicle control) for the desired time.

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-MLL1, anti-H3K4me3, anti-H4K16ac).

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[19][20][21][22]

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

In Vitro Histone Methyltransferase (HMT) Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the MLL1 complex.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the purified MLL1 complex (containing MLL1, WDR5, Ash2L, RbBP5, and DPY30), a histone H3 peptide substrate, and varying concentrations of the test inhibitor in an assay buffer.[23]

-

Initiate Reaction: Start the reaction by adding S-adenosylmethionine (SAM), the methyl donor.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: The methylation of the histone substrate can be detected using various methods, such as:

-

Radiolabeling: Using [3H]-SAM and measuring the incorporation of radioactivity.

-

Antibody-based detection: Using an antibody that specifically recognizes methylated H3K4. This can be done in an ELISA format or with chemiluminescence detection.[23]

-

Mass Spectrometry: For a label-free quantitative measurement.[4]

-

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Caption: Workflow for an in vitro Histone Methyltransferase (HMT) assay.

Cell Viability (MTT) Assay

Objective: To assess the effect of MLL1 inhibitors on the proliferation and viability of leukemia cells.

Protocol:

-

Cell Seeding: Seed leukemia cells (e.g., KOPN-8, MV4;11) in a 96-well plate at an appropriate density.[13][24]

-

Compound Treatment: Add serial dilutions of the MLL1 inhibitor to the wells. Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).[13]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[25][26] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[25]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[13][18]

Caption: Workflow for a Cell Viability (MTT) assay.

Conclusion

The inhibition of the Eleven-Nineteen-Leukemia (MLL1) protein presents a promising therapeutic strategy for certain types of leukemia. While the direct impact of MLL1 inhibitors on H3K4 methylation is a primary outcome, the consequential effects on histone acetylation are of significant interest and functional importance. The recruitment of histone acetyltransferases like MOF by the MLL1 complex highlights a critical crosstalk between these two key epigenetic marks. A comprehensive understanding of how MLL1 inhibitors modulate both histone methylation and acetylation is crucial for the development of effective and specific epigenetic therapies. Further research into novel inhibitors and their precise mechanisms of action will undoubtedly provide deeper insights into the complex regulatory networks governed by MLL1.

References

- 1. The Histone Methyltransferase Activity of MLL1 Is Dispensable for Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of MLL1 H3K4 methyltransferase activity by its core components. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 3. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hierarchical assembly of the MLL1 core complex regulates H3K4 methylation and is dependent on temperature and component concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The histone methyltransferase activity of MLL1 is dispensable for hematopoiesis and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crosstalk between NSL Histone Acetyltransferase and MLL/SET Complexes: NSL Complex Functions in Promoting Histone H3K4 Di-Methylation Activity by MLL/SET Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia [scholarworks.indianapolis.iu.edu]

- 10. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting human SET1/MLL family of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure, function and inhibition of critical protein–protein interactions involving mixed lineage leukemia 1 and its fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Somatic cancer mutations in the MLL1 histone methyltransferase modulate its enzymatic activity and dependence on the WDR5/RBBP5/ASH2L complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. trepo.tuni.fi [trepo.tuni.fi]

- 21. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 22. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isolation of MLL1 Inhibitory RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

- 25. broadpharm.com [broadpharm.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Disruption of Oncogenic Signaling: A Technical Guide to the Cellular Pathways Affected by Eleven-Nineteen-Leukemia (ENL) Protein Inhibitor IN-2

For Immediate Release

A Deep Dive into the Mechanism of Action of ENL Inhibitors Reveals a Multi-pronged Assault on Cancerous Cellular Pathways

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the cellular pathways impacted by Eleven-Nineteen-Leukemia (ENL) Protein IN-2 and other similar inhibitors. This whitepaper provides an in-depth analysis of the core mechanisms, offering crucial insights for the development of novel cancer therapeutics. The ENL protein, a key reader of histone acetylation, plays a pivotal role in the transcriptional regulation of oncogenes, making it a prime target for therapeutic intervention in various cancers, particularly acute myeloid leukemia (AML).

The ENL protein, through its YEATS domain, recognizes acetylated histone marks, a key step in activating gene expression. This function is central to its role in driving the transcription of potent oncogenes such as MYC and HOX genes. The inhibitors of ENL, including the conceptual "IN-2," function by competitively binding to the YEATS domain, thereby displacing ENL from chromatin and disrupting its ability to promote oncogenic transcription. This guide synthesizes the available preclinical data on ENL inhibitors, presenting a clear picture of their effects on cellular signaling and function.

Quantitative Analysis of ENL Inhibitor Activity

The efficacy of various ENL inhibitors has been quantified across multiple studies, primarily through the determination of their half-maximal inhibitory concentration (IC50) in cell viability assays and their half-maximal degradation concentration (DC50) for PROTAC degraders. These values provide a clear measure of the potency of these compounds in different leukemia cell lines.

| Compound | Assay Type | Cell Line | IC50 / DC50 (nM) | Citation |

| SGC-iMLLT | AlphaScreen | - | 260 | [1] |

| TDI-11055 | TR-FRET | - | 40 | [1] |

| SR-0813 | HTRF | - | 25 | [2] |

| SR-0813 | Cellular Target Engagement | MV4;11 | Potent engagement | [2] |

| MS41 (PROTAC) | Degradation | MV4;11 | 3.50 | [3][4] |

| MS41 (PROTAC) | Degradation | SEMK2 | 2.84 | [3] |

| MS41 (PROTAC) | Degradation | Jurkat | 3.03 | [3] |

| MS41 (PROTAC) | Degradation | KASUMI1 | 26.58 | [3] |

| MS41 (PROTAC) | Cell Viability | MV4;11 | 21.28 | [4] |

| MS41 (PROTAC) | Cell Viability | RS4;11 | 25.06 | [4] |

Core Signaling Pathways Disrupted by ENL Inhibition

Inhibition of ENL leads to a cascade of effects on downstream signaling pathways critical for cancer cell survival and proliferation. The primary mechanism involves the suppression of transcription of key oncogenes.

References

Methodological & Application

Application Notes and Protocols for Eleven-Nineteen-Leukemia (ENL) Protein Inhibitor IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eleven-Nineteen-Leukemia (ENL) protein is a critical epigenetic reader and a component of the super elongation complex (SEC). It plays a pivotal role in the regulation of chromatin remodeling and the expression of key oncogenes. In certain aggressive forms of acute myeloid leukemia (AML), the ENL gene is frequently fused with the Mixed Lineage Leukemia (MLL) gene, resulting in the oncogenic MLL-ENL fusion protein that drives leukemogenesis.[1][2] The YEATS domain of ENL is essential for its function, recognizing acetylated histones and tethering the transcriptional machinery to chromatin, thereby activating pro-leukemic gene expression programs, including downstream targets like HOXA9, MEIS1, and MYC.[3][4]

Eleven-Nineteen-Leukemia Protein IN-2 (also referred to as compound 23) is a potent small molecule inhibitor of the ENL YEATS domain. By competitively binding to the acetyl-lysine binding pocket of the YEATS domain, IN-2 disrupts the interaction of ENL with acetylated histones, leading to the suppression of oncogenic gene transcription and subsequent inhibition of leukemia cell proliferation. These application notes provide detailed protocols for the use of this compound in leukemia cell culture models.

Data Presentation

Table 1: In Vitro Inhibitory Activity of ENL Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Cell-Based IC50 (µM) | Reference |

| IN-2 (compound 23) | ENL | Biochemical | 10.7 | MOLM-13 | 37.9 | MedChemExpress |

| SR-0813 | ENL/AF9 YEATS | HTRF | 25 | MV4;11 | ~1-10 (growth inhibition) | [5][6] |

| TDI-11055 | ENL/AF9 YEATS | TR-FRET | 50 | MV4;11 | 0.1 | [7][8] |

| Compound 13 | ENL YEATS | NanoBRET | - | MOLM-13 | - | [9][10] |

Signaling Pathway

The ENL protein, through its YEATS domain, recognizes acetylated lysine residues on histone tails (H3K9ac, H3K27ac). This interaction is crucial for the recruitment and stabilization of the Super Elongation Complex (SEC) at the promoters and enhancers of target genes. The SEC, which includes key components like AFF4, ELL2, and P-TEFb, then facilitates the release of paused RNA Polymerase II (Pol II), leading to robust transcriptional elongation of oncogenes such as HOXA9, MEIS1, and MYC. ENL inhibitors, like IN-2, competitively bind to the YEATS domain, preventing its association with acetylated histones and thereby disrupting the entire downstream signaling cascade, ultimately leading to the suppression of leukemic gene expression and cell growth.

Caption: ENL Signaling Pathway and Mechanism of IN-2 Inhibition.

Experimental Protocols

Protocol 1: General Cell Culture of Leukemia Cell Lines

Materials:

-

Leukemia cell lines (e.g., MOLM-13, MV4;11)

-

RPMI-1640 medium (for MOLM-13) or IMDM (for MV4;11)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Sterile tissue culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Culture leukemia cell lines in their recommended growth medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells every 2-3 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

Protocol 2: Preparation of IN-2 Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a high-concentration stock solution of IN-2 (e.g., 10 mM) by dissolving the powder in DMSO.

-

Gently vortex to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 3: Cell Proliferation Assay

This protocol is a generalized procedure based on methods used for other ENL inhibitors like SR-0813 and TDI-11055.[5][11]

Materials:

-

Leukemia cells in logarithmic growth phase

-

Complete growth medium

-

IN-2 stock solution

-

96-well tissue culture plates

-

Cell counting solution (e.g., Trypan Blue) or a cell viability reagent (e.g., CellTiter-Glo®)

-

Automated cell counter or plate reader

Procedure:

-

Seed the leukemia cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of complete growth medium.

-

Prepare serial dilutions of IN-2 in complete growth medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest IN-2 concentration.

-

Add 100 µL of the diluted IN-2 or vehicle control to the respective wells to achieve a final volume of 200 µL.

-

Incubate the plate for the desired time points (e.g., 72 hours, or for longer-term assays, up to 14 days with media and compound changes every 3-4 days).

-

At each time point, determine the cell proliferation/viability.

-

For cell counting: Resuspend the cells in each well, take an aliquot, and count the viable cells using an automated cell counter and Trypan Blue exclusion.

-

For viability reagent: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence or fluorescence using a plate reader.

-

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Caption: Experimental Workflow for Cell Proliferation Assay.

Protocol 4: Western Blot Analysis of Target Protein Expression

Materials:

-

Leukemia cells treated with IN-2 and vehicle control

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ENL, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat leukemia cells with IN-2 or vehicle control for the desired time (e.g., 24, 48, 72 hours).

-

Harvest the cells and lyse them in RIPA buffer.

-

Quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin).

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Materials:

-

Leukemia cells treated with IN-2 and vehicle control

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., HOXA9, MEIS1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Treat leukemia cells with IN-2 or vehicle control for the desired time (e.g., 24, 48, 72 hours).

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the relative gene expression using the ΔΔCt method.

Caption: Workflow for qRT-PCR Analysis of Target Gene Expression.

Troubleshooting

-

Low Inhibitor Potency:

-

Ensure the IN-2 stock solution is properly stored and has not undergone multiple freeze-thaw cycles.

-

Verify the final concentration of the inhibitor in the cell culture medium.

-

Consider extending the treatment duration, as the effects of epigenetic inhibitors can be time-dependent.

-

-

High Cell Death in Control Group:

-

Check the final concentration of DMSO in the vehicle control; it should typically be ≤ 0.1%.

-

Ensure the cells are healthy and in the logarithmic growth phase before starting the experiment.

-

-

Inconsistent Results:

-

Maintain consistent cell seeding densities and passage numbers.

-

Ensure thorough mixing of reagents and uniform cell suspension.

-

These protocols provide a framework for utilizing this compound in cell culture-based research. As with any experimental procedure, optimization may be required for specific cell lines and experimental conditions.

References

- 1. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ENL YEATS domain: targeting the acute myeloid leukemia epigenome - Loscocco - Biotarget [biotarget.amegroups.org]

- 4. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Selective Inhibitor for the YEATS Domains of ENL/AF9. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 7. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The super elongation complex (SEC) and MLL in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing Eleven-Nineteen-Leukemia Protein IN-2 in a ChIP-seq Experiment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eleven-Nineteen-Leukemia (ENL) protein is a critical epigenetic reader that recognizes acetylated histones, playing a pivotal role in the regulation of gene expression.[1][2][3] As a component of the super elongation complex (SEC), ENL is instrumental in chromatin remodeling and facilitating the transcription of key proto-oncogenes such as Myc and Hox genes.[1][3] Its involvement in the pathogenesis of acute myeloid leukemia (AML), particularly in cases with MLL rearrangements, has established ENL as a significant therapeutic target.[3][4][5]

ENL contains a highly conserved YEATS domain that specifically binds to acetylated lysine residues on histones, tethering the transcriptional machinery to chromatin.[1][2] Small molecule inhibitors, such as ENL IN-2, are designed to disrupt this interaction by targeting the YEATS domain, thereby displacing ENL from chromatin and suppressing the expression of oncogenic genes.[6] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins and the effects of inhibitors on their chromatin occupancy.[7]

These application notes provide a comprehensive guide for researchers on how to effectively use ENL Protein IN-2 in a ChIP-seq experiment to study its impact on ENL's chromatin binding and the broader transcriptional landscape.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of ENL in transcriptional activation and the experimental workflow for a ChIP-seq experiment utilizing an ENL inhibitor.

Caption: ENL Signaling Pathway in Transcriptional Activation.

Caption: ENL IN-2 ChIP-seq Experimental Workflow.

Quantitative Data Summary

The following tables summarize quantitative data from representative ChIP-seq experiments investigating the effects of ENL inhibition. The data is synthesized from studies using ENL inhibitors or degraders in AML cell lines such as MV4;11 and MOLM-13.

Table 1: Effect of ENL Inhibition on Chromatin Occupancy of ENL and Associated Factors

| Target Protein | Cell Line | Treatment Duration | Change in ChIP-seq Signal at ENL Target Genes | Reference |

| ENL | MV4;11 | 6 hours | Complete diminishment of ENL ChIP-seq signals | [8] |

| AFF1 (SEC) | MV4;11 | 6 hours | Significant reduction | [8] |

| CDK9 (SEC) | MV4;11 | 6 hours | Significant reduction | [8] |

| RNA Pol II (S2P) | MV4;11 | 6 hours | Significant reduction, especially at high ENL-bound genes | [8] |

| DOT1L | MV4;11 | 6 hours | Significant reduction | [8] |

Table 2: Effect of ENL Inhibition on Histone Modifications

| Histone Mark | Cell Line | Treatment Duration | Change in ChIP-seq Signal at ENL Target Genes | Reference |

| H3K79me2 | MV4;11 | 24 hours | Decrease at high ENL-bound genes | [8] |

| H3K27ac | K562 | 3 hours | Partial reshaping of the super-enhancer landscape | [9] |